5-Vinylpyridazin-3(2H)-one
Overview
Description
5-Vinylpyridazin-3(2H)-one: is an organic compound belonging to the pyridazine family It features a vinyl group attached to the 5-position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylpyridazin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with pyridazinone as the core structure.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, at elevated temperatures (around 100-150°C), and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening for catalyst and solvent selection can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Vinylpyridazin-3(2H)-one can undergo oxidation reactions, where the vinyl group is converted to an epoxide or a diol.
Reduction: The compound can be reduced to form 5-ethylpyridazin-3(2H)-one.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid can be used.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 5-Ethylpyridazin-3(2H)-one.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Vinylpyridazin-3(2H)-one is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
Industry: In materials science, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-Vinylpyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, enabling the compound to form covalent bonds with its targets.
Comparison with Similar Compounds
5-Ethylpyridazin-3(2H)-one: Lacks the vinyl group, making it less reactive in certain chemical reactions.
5-Methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: 5-Vinylpyridazin-3(2H)-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and enables the compound to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-ethenyl-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-7-4-5/h2-4H,1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFJJIWKVDIWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=O)NN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70837401 | |
Record name | 5-Ethenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70837401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825634-15-9 | |
Record name | 5-Ethenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70837401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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